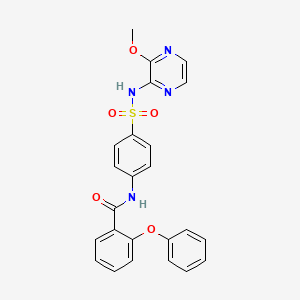
N-(4-(N-(3-甲氧基吡嗪-2-基)磺酰胺基)苯基)-2-苯氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide is a complex organic compound known for its significant role in inhibiting necroptosis, a form of programmed cell death. This compound is often referred to in scientific literature for its ability to inhibit mixed lineage kinase domain-like protein (MLKL), which is crucial in the necroptosis pathway .
科学研究应用
N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cell death mechanisms, particularly necroptosis.
Medicine: Investigated for its potential therapeutic effects in diseases where necroptosis plays a role, such as neurodegenerative diseases and certain cancers.
作用机制
Target of Action
The primary target of this compound, also known as Necrosulfonamide, is the Mixed Lineage Kinase Domain-Like Protein (MLKL) . MLKL is a key signaling molecule in the programmed necrosis (necroptosis) pathway .
Mode of Action
Necrosulfonamide interacts with its target, MLKL, by covalently modifying a specific cysteine residue (Cys88) and blocking the human MLKL adaptor function . This modification prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with further downstream effectors .
Biochemical Pathways
The compound plays a significant role in the necroptosis pathway, which is crucial in various physiological and pathological conditions, including development, tissue damage response, and antiviral immunity . Necrosulfonamide specifically blocks necrosis downstream of RIP3 activation . The interaction between RIP1 and RIP3 is enhanced by Necrosulfonamide .
Pharmacokinetics
The compound is a cell-permeable acrylamide . .
Result of Action
The compound’s action results in the prevention of necrotic/necroptotic death in human cells . It is more potent than Nec-1 in preventing necrotic/necroptotic death in human HT-29 cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: This step involves the reaction of 3-methoxypyrazine with chlorosulfonic acid to form the sulfonyl chloride intermediate. This intermediate is then reacted with 4-aminophenylamine to form the sulfonamide.
Coupling with Phenoxybenzamide: The sulfonamide intermediate is then coupled with 2-phenoxybenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
相似化合物的比较
Similar Compounds
Necrosulfonamide: Another potent inhibitor of necroptosis, similar in structure but with different substituents.
Necrostatin-1: Inhibits RIP1 kinase, another protein in the necroptosis pathway.
GSK’872: Targets RIP3 kinase, also involved in necroptosis.
Uniqueness
N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide is unique due to its high specificity for human MLKL and its ability to covalently modify the protein, providing a more permanent inhibition compared to reversible inhibitors like Necrostatin-1 .
属性
IUPAC Name |
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-32-24-22(25-15-16-26-24)28-34(30,31)19-13-11-17(12-14-19)27-23(29)20-9-5-6-10-21(20)33-18-7-3-2-4-8-18/h2-16H,1H3,(H,25,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONFZLZDSKCQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2481745.png)
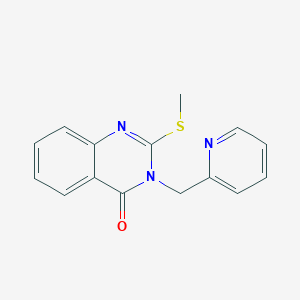
![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)
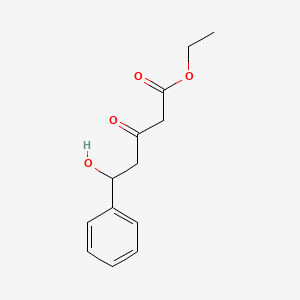

![4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B2481754.png)
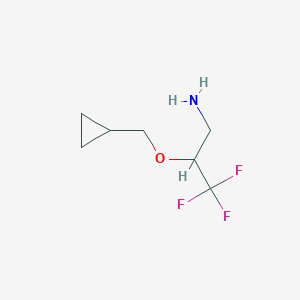
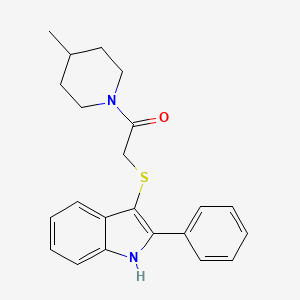
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide](/img/structure/B2481761.png)
![4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2481763.png)
![N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2481764.png)
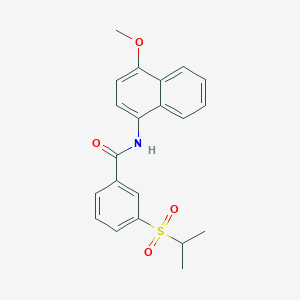
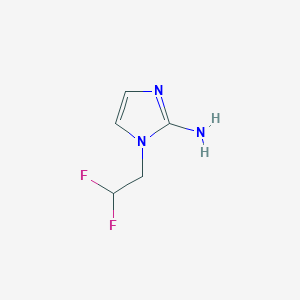
![4-[(4-Methylbenzyl)oxy]aniline](/img/structure/B2481768.png)
